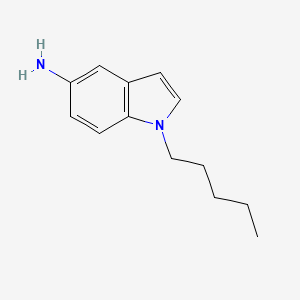

1-Pentyl-1h-indol-5-amine

Description

Significance of Indole (B1671886) Scaffold in Chemical and Biological Research

The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a paramount structural scaffold in the fields of chemical and biological research. fluorochem.co.ukd-nb.infomdpi.com Its significance stems from its prevalence in a vast number of natural products and synthetically developed molecules that exhibit significant biological activity. fluorochem.co.uknih.gov The unique electronic properties of the indole ring, including its 10-π-electron aromatic system, allow for diverse chemical interactions and make it a "privileged scaffold" in medicinal chemistry. chemicalbook.com

Indole derivatives are fundamental to numerous biological processes. The essential amino acid tryptophan, for instance, contains an indole ring and serves as a biosynthetic precursor to vital neurochemicals like the neurotransmitter serotonin (B10506) and the hormone melatonin. chemicalbook.comnih.govmdpi.com The structural versatility of the indole scaffold enables it to interact with a wide array of biological targets, such as G-protein coupled receptors, kinases, and enzymes, leading to its incorporation into many pharmaceutical agents. d-nb.infonih.gov Commercially available drugs containing the indole core include the anti-inflammatory drug Indomethacin, the antihypertensive agent Reserpine, and various anticancer agents like Vincristine and Vinblastine. nih.govmdpi.com The continuous exploration of indole derivatives in drug discovery highlights their immense therapeutic potential across areas such as oncology, neurology, and infectious diseases. nih.govresearchgate.net

Historical Context of Indole Derivatives Investigation

The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. nih.govresearchgate.net In 1866, Adolf von Baeyer achieved a landmark synthesis by reducing oxindole—a derivative of indigo—to indole using zinc dust. nih.govresearchgate.net He subsequently proposed the correct formula for indole in 1869. nih.govresearchgate.net For the remainder of the 19th century, research was largely driven by the importance of indole-based dyes.

A significant surge in interest occurred in the 1930s with the discovery that the indole moiety is a core component of many important alkaloids, including tryptophan. nih.gov This realization expanded the field of study from dyestuffs to fundamental biochemistry and pharmacology. A pivotal moment in synthetic indole chemistry was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a reliable method for creating substituted indoles that remains widely used today. nih.gov Over the decades, numerous other named reactions for indole synthesis have been developed, such as the Leimgruber–Batcho, Madelung, and Bartoli syntheses, each offering different advantages for accessing diverse indole structures. nih.gov This rich history of synthesis and discovery has cemented indole's importance and ensures it remains an active and fruitful area of chemical investigation. nih.govresearchgate.net

Classification of Indole Derivatives for Academic Study

Indole derivatives can be classified for academic study based on several criteria, including their structural features, synthetic origin, or biological activity. A common and systematic approach is to classify them based on the synthetic strategy used to construct the indole ring system. This method focuses on the final bond formation in the heterocyclic ring. One such classification system categorizes all indole syntheses into eight fundamental types, which helps in understanding the history and current state of the art for a given synthetic approach. chem-soc.si

Another method is to classify them based on the substitution pattern on the indole core. This can be broadly divided into:

N-Substituted Indoles: Where a substituent is attached to the nitrogen atom (position 1).

C-Substituted Indoles: With substituents on the carbon atoms of the pyrrole ring (positions 2 and 3) or the benzene ring (positions 4, 5, 6, and 7).

Indole Alkaloids: Naturally occurring compounds containing the indole scaffold, often with complex additional ring structures (e.g., yohimbine, strychnine).

Aminoindoles/Nitroindoles: Indoles bearing amino or nitro functional groups, which are important synthetic precursors. d-nb.inforesearchgate.net

For medicinal chemistry research, classification is often based on therapeutic application, such as anticancer, antimicrobial, or anti-inflammatory indole derivatives. d-nb.infonih.gov

A selection of named indole synthesis reactions, which provide a basis for classification, is presented in the table below.

| Indole Synthesis Method | Classification Type (Based on Bond Formation) chem-soc.si | Brief Description |

| Fischer Indole Synthesis | Type 1 | Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov |

| Leimgruber–Batcho Synthesis | Type 5 | A two-step procedure that is high-yielding and popular in the pharmaceutical industry. nih.gov |

| Madelung Synthesis | Type 6 | Intramolecular cyclization of an N-phenylamide at high temperature with a strong base. researchgate.net |

| Bartoli Indole Synthesis | Type 1 | Reaction of a nitroarene with a vinyl Grignard reagent. nih.gov |

| Reissert Indole Synthesis | Type 5 | Condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an indole-2-carboxylic acid derivative. nih.gov |

| Nenitzescu Indole Synthesis | Type 7 | Reaction of a benzoquinone with a β-enamino ester. chem-soc.si |

Research Landscape of 1-Pentyl-1H-indol-5-amine within Indole Chemistry

The academic research landscape for 1-Pentyl-1H-indol-5-amine is not extensive, and there is a scarcity of published studies focusing specifically on this molecule. It is primarily identified as a chemical intermediate available from commercial suppliers for research purposes. fluorochem.co.uk Its parent compound, 1H-indol-5-amine (also known as 5-aminoindole), is more thoroughly documented as a key intermediate for the synthesis of more complex, biologically active compounds and as a monomer for creating electroactive polymers. chemicalbook.comchem-soc.simedchemexpress.com

The presence of the 1-pentyl group suggests its utility in research areas where modulating lipophilicity is important. The 1-pentyl chain is a common feature in a variety of indole derivatives investigated for their interaction with cannabinoid receptors; however, these compounds typically feature an additional pharmacophore at the 3-position of the indole ring, a feature absent in 1-Pentyl-1H-indol-5-amine. nih.govnih.gov The 5-amino group provides a reactive site for further chemical modification, such as acylation, alkylation, or diazotization, allowing for the construction of more elaborate molecular architectures. d-nb.info

Therefore, 1-Pentyl-1H-indol-5-amine is best characterized as a synthetic building block. Its research landscape is implicitly linked to the broader pursuit of novel indole derivatives, where it can serve as a starting material for creating new chemical entities for screening and evaluation in medicinal chemistry or materials science.

Below are the known chemical properties for 1-Pentyl-1H-indol-5-amine.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂ |

| Molecular Weight | 202.30 g/mol fluorochem.co.uk |

| CAS Number | 959416-66-1 fluorochem.co.uk |

| Appearance | Not specified, likely solid or oil |

| LogP | 3.235 fluorochem.co.uk |

| Hydrogen Bond Acceptors | 2 fluorochem.co.uk |

| Hydrogen Bond Donors | 1 fluorochem.co.uk |

| Canonical SMILES | CCCCCn1ccc2cc(N)ccc21 fluorochem.co.uk |

Scope and Objectives of Academic Research on 1-Pentyl-1H-indol-5-amine

Given the limited direct research on 1-Pentyl-1H-indol-5-amine, the scope and objectives of its academic use can be inferred from its structure and the established applications of related compounds.

The primary scope of research involving this compound is likely within synthetic organic and medicinal chemistry, where it serves as a versatile intermediate.

The objectives of using 1-Pentyl-1H-indol-5-amine in an academic research context would likely include:

Synthesis of Novel Indole Derivatives: The principal objective would be to use the reactive 5-amino group as a handle for further chemical elaboration. Researchers could aim to synthesize series of new compounds by reacting the amine with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to explore structure-activity relationships (SAR) in a given biological target.

Development of Molecular Probes: The compound could be used to build fluorescent probes or affinity ligands. The 5-amino group is suitable for conjugation to fluorophores or other reporter molecules.

Creation of Materials: Drawing from research on its parent, 5-aminoindole (B14826), which is used for electropolymerization, an objective could be to investigate the properties of polymers incorporating the 1-pentyl-1H-indol-5-amine monomer. chem-soc.si The N-pentyl group would be expected to increase the solubility and modify the electronic properties of the resulting polymer.

Scaffold for Drug Discovery Programs: In medicinal chemistry, it could be a starting point for developing compounds targeting specific receptors or enzymes where the 1-pentyl and 5-amino-indole combination is hypothesized to be beneficial for binding or pharmacokinetic properties. For example, 5-aminoindole itself is a reactant for preparing inhibitors of targets like the protein XIAP, Factor Xa, and various kinases. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

1-pentylindol-5-amine |

InChI |

InChI=1S/C13H18N2/c1-2-3-4-8-15-9-7-11-10-12(14)5-6-13(11)15/h5-7,9-10H,2-4,8,14H2,1H3 |

InChI Key |

IXJNWNGBPWGHEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=CC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Pentyl 1h Indol 5 Amine

Strategies for the Synthesis of the 1-Pentyl-1H-indole Core

The formation of the 1-pentyl-1H-indole core is a critical phase in the synthesis of 1-pentyl-1H-indol-5-amine. This can be achieved through various strategies, primarily involving the direct N-alkylation of a pre-existing indole (B1671886) ring system or the construction of the indole ring itself with the pentyl group already incorporated.

N-Alkylation Approaches for 1-Substitution

The most direct route to the 1-pentyl-1H-indole core is the N-alkylation of an indole precursor. This involves the formation of a nitrogen-carbon bond at the N-1 position of the indole ring.

A widely employed and conventional method for the N-alkylation of indoles involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. In the case of 1-pentyl-1H-indole synthesis, this typically involves the reaction of indole with 1-bromopentane (B41390) or a similar pentyl halide. The reaction is commonly carried out in an aprotic polar solvent like dimethylformamide (DMF). The sodium hydride acts as a powerful base to generate the indolide anion, which then serves as a potent nucleophile to attack the electrophilic carbon of the pentyl halide in an SN2 reaction.

The general reaction scheme is as follows: Indole + NaH → Sodium Indolide + H₂ Sodium Indolide + 1-Bromopentane → 1-Pentyl-1H-indole + NaBr

This method is favored for its operational simplicity and the ready availability of the starting materials.

Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired N-alkylated product. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time. While sodium hydride in DMF is a common choice, other base-solvent systems can also be effective. For instance, the use of potassium hydroxide (B78521) (KOH) or cesium carbonate (Cs₂CO₃) as the base has been reported in some N-alkylation reactions of heterocycles.

The selection of the solvent is also critical. Aprotic polar solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can dissolve the indole and the base, and they can solvate the cation of the base, thereby increasing the nucleophilicity of the indolide anion. Tetrahydrofuran (THF) is another solvent that can be used, sometimes in the presence of a phase-transfer catalyst to improve the reaction rate. The reaction temperature is typically kept low initially during the deprotonation step to control the exothermic reaction and then raised to facilitate the alkylation.

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH) | Strong base, effectively deprotonates the indole nitrogen. |

| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent, dissolves reactants and stabilizes intermediates. |

| Alkylating Agent | 1-Bromopentane | Readily available and reactive electrophile. |

| Temperature | 0 °C to room temperature | Controlled deprotonation followed by efficient alkylation. |

Several factors can influence the yield and purity of the N-alkylation reaction. One of the primary considerations is the prevention of C-alkylation, where the alkyl group attaches to a carbon atom of the indole ring (typically C-3) instead of the nitrogen. The choice of a strong, non-nucleophilic base and a polar aprotic solvent generally favors N-alkylation over C-alkylation.

To enhance the yield, an excess of the alkylating agent can be used to ensure the complete consumption of the indolide anion. However, this may necessitate a more rigorous purification process to remove the unreacted alkyl halide. Purification is typically achieved through column chromatography on silica (B1680970) gel. The purity of the final product is confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).

| Factor | Consideration for Yield Enhancement | Consideration for Purity |

| Stoichiometry | Use of a slight excess of the alkylating agent. | Avoid large excesses to simplify purification. |

| Reaction Time | Monitoring the reaction by TLC to ensure completion. | Avoid prolonged reaction times that may lead to side products. |

| Work-up | Careful quenching of the reaction and extraction. | Thorough washing of the organic layer to remove impurities. |

| Purification | Column chromatography. | Selection of an appropriate solvent system for good separation. |

Ring Annulation and Cyclization Pathways for Indole Formation

An alternative to direct N-alkylation is the construction of the indole ring itself, with the pentyl group already attached to the nitrogen atom of a precursor molecule. Various named reactions can be employed for indole synthesis, which can be adapted to produce 1-substituted indoles.

One such approach is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To synthesize a 1-pentyl-1H-indole, one could start with N-pentyl-N-phenylhydrazine and react it with a suitable carbonyl compound.

Another powerful method is the Larock indole synthesis , a palladium-catalyzed annulation of an o-haloaniline with an alkyne. By using an N-pentyl-o-haloaniline, this reaction can directly lead to the formation of a 1-pentyl-1H-indole derivative. ub.edu This method offers a high degree of flexibility in the substitution pattern of the final indole.

Domino reactions, such as the aza-Michael-SNAr-heteroaromatization sequence, have also been developed for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. nih.gov This approach involves the reaction of a primary amine, such as pentylamine, with a suitably activated acrylate (B77674) precursor, leading to the formation of the indole ring in a one-pot process. nih.gov

Functionalization at the C-5 Position for Amine Introduction

Once the 1-pentyl-1H-indole core is synthesized, the next crucial step is the introduction of an amine group at the C-5 position. A common and effective strategy for this transformation is a two-step process involving nitration followed by reduction.

The nitration of the 1-pentyl-1H-indole can be achieved using various nitrating agents. A mixture of nitric acid and sulfuric acid is a classic nitrating agent, but milder conditions are often preferred for sensitive indole rings to avoid side reactions and degradation. Reagents such as sodium nitrate (B79036) in sulfuric acid can be employed. nih.gov The electrophilic nitration of indoles typically occurs at the C-3 position, but with the C-1 and C-3 positions potentially blocked or deactivated, nitration can be directed to the C-5 position of the benzene (B151609) ring.

Following the successful nitration to yield 1-pentyl-5-nitro-1H-indole, the nitro group is then reduced to an amine group. This reduction can be accomplished using a variety of reducing agents. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. d-nb.info Other reducing systems, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, are also effective for the reduction of aromatic nitro groups. masterorganicchemistry.com

The reaction scheme for this functionalization is as follows: 1-Pentyl-1H-indole + Nitrating Agent → 1-Pentyl-5-nitro-1H-indole 1-Pentyl-5-nitro-1H-indole + Reducing Agent → 1-Pentyl-1H-indol-5-amine

This two-step sequence provides a reliable route to the desired 5-amino-substituted indole derivative.

Precursor Synthesis and Regioselective Functionalization

A primary method for the synthesis of the N-alkylated nitroindole precursor is the direct N-alkylation of 5-nitroindole (B16589). This reaction involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic substitution with a pentyl halide, such as 1-bromopentane or 1-iodopentane. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN). The acidity of the indole N-H proton (pKa ≈ 17 in DMSO) allows for the use of a variety of bases to generate the corresponding anion for alkylation.

| Base | Solvent | Alkylating Agent | Typical Conditions | Notes |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 1-Bromopentane | 0°C to room temperature | Strong base, requires anhydrous conditions. |

| Potassium Carbonate (K2CO3) | Acetonitrile (ACN) or Acetone | 1-Bromopentane | Reflux | Milder, commonly used base. |

| Cesium Carbonate (Cs2CO3) | Dimethylformamide (DMF) | 1-Bromopentane | Room temperature to 60°C | Highly effective base for N-alkylation. |

Alternatively, classical indole syntheses can be adapted to produce the desired precursor. The Fischer indole synthesis , a venerable method, could in principle be employed by reacting 4-nitrophenylhydrazine (B89600) with a suitable carbonyl compound that introduces the pentyl group at the N1 position, though this can be synthetically challenging in terms of precursor availability and regioselectivity. wikipedia.orgthermofisher.combyjus.com

The Leimgruber-Batcho indole synthesis offers a more direct route starting from an appropriately substituted o-nitrotoluene derivative. researchgate.netwikipedia.orgresearchgate.net This method involves the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. For the synthesis of a precursor to 1-pentyl-1H-indol-5-amine, a starting material like 1-methyl-2,4-dinitrotoluene would be required, followed by selective manipulation of the functional groups, which can add complexity to the synthesis.

Regioselective functionalization of the indole ring is paramount. While the C3 position is the most nucleophilic site for electrophilic substitution, direct nitration of 1-pentylindole would likely lead to a mixture of products. Therefore, starting with a pre-functionalized benzene ring, such as in 4-nitrophenylhydrazine for the Fischer synthesis, or utilizing a directing group strategy is often preferred to ensure the desired C5-substitution pattern.

Reduction Strategies for Nitro or Cyano Precursors to Amines

The conversion of the 5-nitro or 5-cyano group to the 5-amino functionality is a pivotal step in the synthesis of 1-pentyl-1H-indol-5-amine. A variety of reduction methods are available, with the choice depending on the substrate's tolerance to the reaction conditions and the desired scale of the synthesis.

Reduction of 5-Nitroindole Precursors:

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. google.comuctm.edu This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. The reaction is generally clean, with water being the only byproduct, and often proceeds with high yields.

| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Advantages |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H2 gas | Ethanol, Methanol, Ethyl Acetate | Room temperature, 1-4 atm H2 | High efficiency, clean reaction. |

| Raney Nickel | H2 gas or Hydrazine | Ethanol, Methanol | Room temperature to 50°C | Cost-effective, effective for various nitro compounds. |

| Platinum(IV) Oxide (Adams' catalyst) | H2 gas | Ethanol, Acetic Acid | Room temperature, 1-4 atm H2 | Highly active catalyst. |

Chemical reduction methods offer an alternative to catalytic hydrogenation, particularly when specialized equipment for handling hydrogen gas is unavailable. Common reducing agents for this transformation include:

Tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid is a classical method for the reduction of aromatic nitro compounds.

Iron (Fe) powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride, is another effective and economical method.

Sodium dithionite (B78146) (Na2S2O4) in an aqueous or biphasic system can also be used for the reduction of nitroindoles.

Reduction of 5-Cyanoindole Precursors:

While less common as a direct precursor for the 5-amino functionality in this specific context, 1-pentyl-5-cyanoindole could also be reduced to the corresponding aminomethylindole, which would then require further steps to arrive at the 5-aminoindole (B14826). However, for the direct conversion of a cyano group to an amino group, more forcing conditions are generally required. Catalytic hydrogenation with catalysts like Raney nickel or rhodium on alumina (B75360) under high pressure and temperature can achieve this transformation. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) can be used, although the reactivity of the indole ring towards such strong reducing agents must be considered.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the development of advanced synthetic technologies has focused on improving reaction efficiency, safety, and environmental sustainability. These approaches are applicable to the synthesis of indole derivatives, including 1-pentyl-1H-indol-5-amine.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. mdpi.comnih.govresearchgate.netresearchgate.net The synthesis of indole derivatives has been successfully adapted to flow processes. mdpi.com For the synthesis of 1-pentyl-1H-indol-5-amine, both the N-alkylation of 5-nitroindole and the subsequent reduction of the nitro group can be performed in a continuous flow setup. This allows for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purity of the products. For instance, the catalytic hydrogenation of 1-pentyl-5-nitroindole can be carried out in a packed-bed reactor containing a solid-supported catalyst, enabling a continuous process with easy separation of the product from the catalyst.

Application of Ionic Liquids in Synthetic Procedures

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to be recycled. rsc.orgresearchgate.net In the context of indole synthesis, ILs can act as both the solvent and the catalyst. For the N-alkylation of 5-nitroindole, using an ionic liquid as the reaction medium can enhance the reaction rate and selectivity. rsc.orgresearchgate.net Furthermore, certain acidic or basic ionic liquids can catalyze the Fischer indole synthesis, potentially offering a recyclable and more environmentally friendly alternative to traditional acid catalysts. rsc.org

Microdroplet Chemistry for Indole Derivative Synthesis

Microdroplet chemistry involves conducting reactions in picoliter to nanoliter volume droplets, which can lead to significant rate accelerations compared to bulk-phase reactions. researchgate.netstanford.eduacs.orgfigshare.com This acceleration is attributed to the high surface-to-volume ratio and unique interfacial effects within the microdroplets. The synthesis of various indole derivatives has been demonstrated using this technique. researchgate.netacs.org For the preparation of 1-pentyl-1H-indol-5-amine precursors, the N-alkylation of 5-nitroindole could potentially be accelerated in a microdroplet system, leading to faster reaction times and potentially higher yields. stanford.edu This approach is particularly promising for high-throughput screening of reaction conditions and for the synthesis of small quantities of material for research purposes.

Post-Synthetic Derivatization and Analog Generation of 1-Pentyl-1H-indol-5-amine

The 5-amino group of 1-pentyl-1H-indol-5-amine is a versatile functional handle that allows for a wide range of post-synthetic modifications to generate a diverse library of analogs. These derivatization reactions can be used to explore structure-activity relationships in various applications.

Common derivatization strategies targeting the 5-amino group include:

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for introducing a variety of substituents and modulating the electronic properties of the indole ring.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. rsc.org This functional group can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets.

Alkylation: The amino group can undergo mono- or di-alkylation with alkyl halides, although controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl substituents.

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). rsc.org The resulting diazonium group is a versatile intermediate that can be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions, or used in azo-coupling reactions.

| Reaction Type | Reagents | Functional Group Introduced | Potential Applications of Analogs |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amide | Modulating solubility and electronic properties. |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Introducing hydrogen bonding motifs. |

| Alkylation (Reductive Amination) | Aldehydes/Ketones, Reducing agent (e.g., NaBH3CN) | Secondary or Tertiary Amine | Altering basicity and lipophilicity. |

| Diazotization/Sandmeyer Reaction | NaNO2, H+; CuX (X = Cl, Br, CN) | Halogen, Cyano, etc. | Introducing diverse functional groups for further modification. |

Electrophilic Substitution Reactions on the Indole Ring

The indole nucleus is characterized as a π-excessive or electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution. researchgate.net The reaction's regioselectivity is governed by the ability of the intermediate carbocation (arenium ion) to be stabilized by the nitrogen's lone pair of electrons. For the indole ring, electrophilic attack is overwhelmingly favored at the C3 position of the pyrrole (B145914) moiety, as the resulting intermediate is the most stable. ic.ac.uk If the C3 position is occupied, substitution may occur at C2. researchgate.net

In 1-Pentyl-1H-indol-5-amine, the C5-amino group is a potent activating group that directs electrophiles to its ortho (C4, C6) and para (C2) positions. byjus.com This creates a complex reactivity profile where the inherent preference for C3 substitution competes with the directing effects of the powerful amino substituent. In most cases, the high nucleophilicity of the C3 position dominates, leading to substitution on the pyrrole ring.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.org When applied to indoles, formylation occurs almost exclusively at the C3 position. chemistrysteps.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com For 1-Pentyl-1H-indol-5-amine, the expected product is 5-amino-1-pentyl-1H-indole-3-carbaldehyde.

| Substrate | Reagents | Expected Product | Typical Conditions |

|---|---|---|---|

| 1-Pentyl-1H-indol-5-amine | POCl₃, DMF | 5-Amino-1-pentyl-1H-indole-3-carbaldehyde | 0 °C to room temperature, followed by aqueous workup |

Mannich Reaction: The Mannich reaction is an aminoalkylation process that introduces an aminomethyl group onto an acidic proton's position, adjacent to a carbonyl group or other electron-withdrawing functionality. wikipedia.org Electron-rich heterocycles like indole are sufficiently nucleophilic to act as the substrate in this reaction, yielding "gramine" derivatives. libretexts.org The reaction involves an aldehyde (commonly formaldehyde), and a primary or secondary amine, which combine to form an electrophilic Eschenmoser salt intermediate that is attacked by the C3 position of the indole. libretexts.orgoarjbp.com This reaction provides a straightforward route to 3-(aminomethyl)indole derivatives. chemtube3d.com

Nitration: Direct nitration of the indole ring is often complicated by the sensitivity of the electron-rich system to the strongly acidic and oxidizing conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄). researchgate.net However, the presence of the C5-amino group strongly activates the benzene portion of the scaffold towards electrophilic substitution. To avoid undesired oxidation and achieve controlled nitration, the amino group is typically first protected via acylation to form an amide. This moderates its activating effect and directs the incoming nitro group to the ortho positions (C4 and C6). Subsequent hydrolysis of the amide reveals the amine functionality. Nitration of N-substituted indoles under non-acidic conditions, for example using nitric acid in trifluoroacetic anhydride, has been shown to favor substitution at the C3 position, while other methods can lead to substitution on the benzene ring. researchgate.netrsc.org For an N-acylated 5-aminoindole, nitration is expected to yield a mixture of 4-nitro and 6-nitro derivatives. umn.edu

Functional Group Interconversions of the Amine Moiety

The primary aromatic amine at the C5 position is a versatile functional handle for a wide array of chemical transformations. These interconversions allow for the introduction of diverse substituents, profoundly altering the compound's chemical properties.

Diazotization and Sandmeyer Reactions: One of the most powerful transformations of aromatic primary amines is their conversion to diazonium salts. organic-chemistry.org Treatment of 1-Pentyl-1H-indol-5-amine with nitrous acid (generated in situ from sodium nitrite, NaNO₂, and a strong mineral acid like HCl) at low temperatures (0–5 °C) yields the corresponding diazonium salt. masterorganicchemistry.com This intermediate is highly valuable because the diazonio group (-N₂⁺) is an excellent leaving group (dinitrogen gas) and can be displaced by a wide variety of nucleophiles. nih.gov

The copper(I)-catalyzed substitution of the diazonium group is known as the Sandmeyer reaction. wikipedia.org This family of reactions provides reliable methods for introducing halides and cyano groups onto the aromatic ring. organic-chemistry.org

| Target Functional Group | Reagent | Expected Product |

|---|---|---|

| -Cl (Chloro) | CuCl / HCl | 5-Chloro-1-pentyl-1H-indole |

| -Br (Bromo) | CuBr / HBr | 5-Bromo-1-pentyl-1H-indole |

| -CN (Cyano) | CuCN / KCN | 1-Pentyl-1H-indole-5-carbonitrile |

| -OH (Hydroxy) | Cu₂O, Cu(NO₃)₂, H₂O | 1-Pentyl-1H-indol-5-ol |

N-Acylation: The primary amine can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is fundamental in multistep syntheses, often employed as a protecting strategy to modulate the amine's reactivity before performing other transformations on the indole scaffold.

Formation of Complex Indole Scaffolds from 1-Pentyl-1H-indol-5-amine Precursors

The strategic placement of the amino group on the indole ring makes 1-Pentyl-1H-indol-5-amine a valuable building block for the synthesis of fused heterocyclic systems. metu.edu.tr These reactions often involve the participation of both the amine nucleophile and an activated carbon position on the indole ring (e.g., C4 or C6) to construct new rings.

A notable example is the catalyst-free, three-component reaction between 1H-indol-5-amine, various aromatic aldehydes, and 1,3-dicarbonyl compounds. nih.gov When cyclopentane-1,3-dione is used as the dicarbonyl component in refluxing DMF, the reaction proceeds via a cascade of condensation and cyclization steps to afford aromatized cyclopenta[b]pyrrolo[3,2-f]quinolin-9(3H)-ones. This transformation constructs a complex, fused tetracyclic system in a single pot, demonstrating the utility of 5-aminoindoles in combinatorial and diversity-oriented synthesis. nih.gov Applying this methodology to 1-Pentyl-1H-indol-5-amine would be expected to yield the corresponding N-pentyl derivative of the fused quinoline (B57606) system.

Such annulation strategies are crucial in medicinal chemistry for accessing novel chemical space and developing compounds with unique pharmacological profiles. The indole scaffold, particularly when functionalized with reactive groups like the C5-amine, provides a robust platform for generating polycyclic structures. nih.gov

Reaction Mechanism Elucidation and Kinetic Studies

While specific kinetic data for reactions involving 1-Pentyl-1H-indol-5-amine are not extensively documented, the mechanisms of the core transformations it undergoes are well-established from studies on analogous indole systems.

Electrophilic Substitution: The mechanism proceeds via a two-step addition-elimination pathway. An electrophile (E⁺) attacks the nucleophilic C3 position of the indole ring to form a resonance-stabilized cationic intermediate, often called a Wheland intermediate or sigma complex. ic.ac.uk In the second step, a base removes the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the substituted product. Kinetic studies on related indoles confirm that the initial attack by the electrophile is the rate-determining step. rsc.orguni-muenchen.de

Vilsmeier-Haack Reaction: The mechanism begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. wikipedia.orgchemistrysteps.com The indole's C3 position attacks this electrophile, forming a new C-C bond and an iminium ion intermediate. Subsequent hydrolysis during aqueous workup converts the iminium ion into the final aldehyde product. nrochemistry.com

Sandmeyer Reaction: The mechanism of the Sandmeyer reaction is understood to proceed through a radical pathway, rather than a direct SₙAr displacement. wikipedia.org The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium ion, which then fragments to release dinitrogen gas and form an aryl radical. The aryl radical subsequently abstracts a halogen or cyanide from the copper(II) species, regenerating the copper(I) catalyst and forming the final product. The detection of biaryl side products in some cases provides strong support for this radical-nucleophilic aromatic substitution (SᵣₙAr) mechanism. wikipedia.org

Kinetic investigations into the nitrosation of 3-substituted indoles have shown the reaction to be an equilibrium between the indole, nitrous acid, and the 1-nitroso derivative, providing insight into the initial steps of diazotization. rsc.orgrsc.org These fundamental mechanistic and kinetic studies on related structures provide a solid framework for understanding and predicting the chemical behavior of 1-Pentyl-1H-indol-5-amine.

Receptor Binding Affinity and Ligand-Target Interactions

The binding affinity of a ligand to its molecular target is a primary determinant of its biological activity. For indole derivatives, key structural features such as the N-alkyl substituent and substitutions on the indole ring system critically influence receptor affinity and selectivity.

GPCRs are the largest family of cell surface receptors and a primary target for a vast number of pharmaceuticals. Indole-based compounds are well-documented modulators of several GPCRs, most notably cannabinoid and serotonin (B10506) receptors. nih.gov

The endocannabinoid system, comprising the CB1 and CB2 receptors, is a significant target for indole-based synthetic ligands. Structure-activity relationship studies have elucidated key features necessary for high-affinity binding.

A critical determinant for potent cannabinoid activity in indole-derived ligands is the length of the N-1 alkyl chain. Research has consistently shown that chains of four to six carbons produce optimal activity at the CB1 receptor. researchgate.net The pentyl group of 1-Pentyl-1H-indol-5-amine fits perfectly within this optimal range, suggesting a strong potential for interaction with cannabinoid receptors. The indole nucleus itself serves as a crucial scaffold for these interactions. researchgate.netnih.gov

While specific binding affinity data (Kᵢ values) for 1-Pentyl-1H-indol-5-amine are not extensively documented in the literature, the contribution of its core components can be analyzed based on related compounds. The N-pentyl chain is a hallmark of potent synthetic cannabinoids, including the widely studied JWH-018. The role of the 5-position substituent is less defined for cannabinoid receptors, but studies on other alkylindoles have shown that substitutions at this position can significantly impact affinity, suggesting it is involved in the ligand-receptor interaction. nih.gov

| Structural Feature | Observation | Relevance to 1-Pentyl-1H-indol-5-amine |

|---|---|---|

| N1-Alkyl Chain Length | Chains of 4 to 6 carbons result in optimal CB1 receptor affinity and in vivo activity. researchgate.net | The N-pentyl group fulfills this requirement for potent interaction. |

| Indole Core | The bicyclic indole structure is a foundational scaffold for many synthetic cannabinoid receptor ligands. nih.gov | Serves as the core pharmacophore of the molecule. |

| Ring Substitution | Substitutions on the benzene portion of the indole ring influence binding affinity. nih.gov | The 5-amino group is positioned to interact with the receptor, potentially influencing affinity and selectivity. |

The structural similarity of the indole nucleus to serotonin (5-hydroxytryptamine, 5-HT) makes the serotonin receptor system a likely target for indole derivatives. In particular, the 5-HT₁ₐ and 5-HT₂ₐ receptors are known to interact with various indole-containing compounds. nih.gov

A key interaction for aminergic GPCRs, including serotonin receptors, is the formation of a salt bridge between a protonatable nitrogen atom on the ligand and a highly conserved aspartic acid residue (Asp 3.32) in the receptor's transmembrane domain. nih.gov The 5-amino group of 1-Pentyl-1H-indol-5-amine provides this essential protonatable nitrogen, making a strong interaction with serotonin receptors highly probable. This interaction is considered a primary anchoring point for many ligands at these receptors.

Furthermore, studies involving similar ligands have identified a potential secondary interaction where the hydrogen on the indole nitrogen (at position 1) can act as a hydrogen bond donor to a threonine residue (Thr 3.37) within the 5-HT₂ₐ receptor binding pocket. nih.gov

| Molecular Feature | Predicted Interaction | Receptor Residue | Reference |

|---|---|---|---|

| 5-Amino Group (Protonated) | Salt Bridge / Electrostatic Interaction | Asp 3.32 | nih.gov |

| Indole NH Group | Hydrogen Bond | Thr 3.37 (in 5-HT₂ₐ) | nih.gov |

| Indole Ring System | Hydrophobic & Pi-Stacking Interactions | Aromatic residues in binding pocket | nih.gov |

Beyond direct (orthosteric) binding and activation, some indole-based synthetic cannabinoids have been shown to act as positive allosteric modulators (PAMs) at the 5-HT₁ₐ receptor. Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, altering the receptor's affinity or efficacy. This mechanism represents a more nuanced form of receptor modulation. Given that other indole-containing synthetic cannabinoids exhibit this behavior, it is plausible that 1-Pentyl-1H-indol-5-amine could also possess allosteric modulatory properties at certain GPCRs, although direct experimental evidence is required for confirmation.

While GPCRs are the most studied targets for indole derivatives, the indole scaffold is a versatile structure found in many biologically active compounds that interact with non-GPCR targets. Research on various indole analogues has demonstrated activity at enzymes and other protein targets.

For instance, different substituted indole derivatives have been investigated for their potential as inhibitors of bacterial enzymes like DNA gyrase and MurB, or fungal enzymes such as lanosterol (B1674476) 14α-demethylase. mdpi.comfrontiersin.org Other studies have explored indole-carboxamides as inhibitors of Janus Kinase 2 (JAK2). researchgate.net These findings highlight the chemical tractability of the indole nucleus for interacting with diverse protein targets. Profiling 1-Pentyl-1H-indol-5-amine against a panel of non-GPCR targets such as kinases, proteases, or ion channels could therefore uncover novel mechanisms of action, though such interactions remain speculative without direct experimental data.

Molecular docking and simulation studies of related indole ligands provide significant insight into the likely dynamics of ligand-receptor complex formation for 1-Pentyl-1H-indol-5-amine. nih.gov The binding process is theorized to involve several key steps and interactions.

The initial approach of the ligand to the receptor is likely guided by long-range electrostatic forces. Upon entering the binding pocket, specific, high-energy interactions stabilize the complex. For serotonin receptors, the primary anchoring event is the formation of the salt bridge between the protonated 5-amino group and the conserved Asp 3.32 residue. nih.gov

Simultaneously, the indole ring itself penetrates deep into a hydrophobic microdomain within the receptor, formed by aromatic amino acid residues. nih.gov This interaction is stabilized by favorable hydrophobic and pi-stacking interactions. The N-pentyl chain is also accommodated within a hydrophobic channel, an interaction particularly critical for affinity at cannabinoid receptors. researchgate.net The stability of this complex is maintained through the sum of these interactions, leading to a specific conformational state of the receptor that initiates downstream signaling cascades.

Exploration of G Protein-Coupled Receptor (GPCR) Modulatory Activity

Signaling Pathway Activation and Downstream Effects In Vitro

Detailed in vitro studies elucidating the specific impact of 1-Pentyl-1H-indol-5-amine on key signaling pathways are not currently available. The following subsections outline the areas where research would be necessary to understand its molecular pharmacology.

Adenylyl Cyclase Modulation

There is no specific information available from in vitro studies to confirm whether 1-Pentyl-1H-indol-5-amine modulates the activity of adenylyl cyclase. This enzyme is crucial for the production of the second messenger cyclic AMP (cAMP), and its modulation can have significant downstream effects on cellular function. Future research would need to be conducted to determine if this compound acts as an activator or inhibitor of adenylyl cyclase isoforms.

G Protein Coupling and Dissociation Kinetics

The interaction of 1-Pentyl-1H-indol-5-amine with G proteins, which are central to signal transduction from GPCRs, has not been characterized. Studies on related indole compounds often reveal varying affinities for different G protein subtypes (e.g., Gαi, Gαs, Gαq). However, without experimental data, the G protein coupling profile and the kinetics of G protein dissociation upon receptor binding by 1-Pentyl-1H-indol-5-amine remain unknown.

Intracellular Second Messenger Systems

Beyond cAMP, other intracellular second messenger systems, such as the phosphoinositide pathway (leading to the generation of inositol (B14025) trisphosphate and diacylglycerol) and calcium signaling, play critical roles in cellular responses. There is currently no available research detailing how 1-Pentyl-1H-indol-5-amine influences these second messenger systems.

Enzymatic Modulation and Inhibition Studies In Vitro

The potential for 1-Pentyl-1H-indol-5-amine to interact with and modulate the activity of key metabolic enzymes has not been documented in the scientific literature.

Monoamine Oxidase (MAO) Inhibition Assessment

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. While some indole-based structures are known to interact with MAOs, there are no specific studies that have assessed the inhibitory potential of 1-Pentyl-1H-indol-5-amine against either MAO isoform. Such an assessment would be necessary to understand its potential effects on monoaminergic neurotransmission.

Cytochrome P450 (CYP) Interaction Profiling

The cytochrome P450 (CYP) family of enzymes is essential for the metabolism of a vast array of xenobiotics. An interaction profile of 1-Pentyl-1H-indol-5-amine with various CYP isozymes (e.g., CYP1A2, CYP2D6, CYP3A4) has not been established. This information would be crucial for predicting potential drug-drug interactions and understanding the metabolic fate of the compound.

Mechanistic Investigation of 1 Pentyl 1h Indol 5 Amine Interactions with Molecular Targets

Other Enzyme-Ligand Interaction Mechanisms

A comprehensive review of scientific literature and research databases reveals a significant gap in the documented enzyme-ligand interactions for 1-Pentyl-1H-indol-5-amine beyond its primary, more extensively studied targets. While research has broadly investigated the metabolism of various indole (B1671886) derivatives, particularly synthetic cannabinoids, by enzymes such as the cytochrome P450 (CYP) family, specific mechanistic data, including binding affinities, kinetic parameters, and detailed interaction sites for 1-Pentyl-1H-indol-5-amine with other specific enzymes, are not available in published literature.

Studies on structurally related indole compounds have demonstrated interactions with a range of enzymes. For instance, certain indole-containing molecules have been identified as inhibitors of enzymes like xanthine (B1682287) oxidase. However, these findings are specific to derivatives with different functional groups and substitution patterns and cannot be directly extrapolated to 1-Pentyl-1H-indol-5-amine.

Consequently, there are no detailed research findings or established data to populate a table on the binding affinities, dissociation constants, or inhibitory concentrations (IC₅₀/Kᵢ) of 1-Pentyl-1H-indol-5-amine with other enzyme systems. The scientific community has yet to publish research focusing on the off-target enzymatic interactions of this specific compound. Therefore, a detailed discussion of other enzyme-ligand interaction mechanisms for 1-Pentyl-1H-indol-5-amine cannot be provided at this time.

Computational Chemistry and Theoretical Modeling of 1 Pentyl 1h Indol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods are foundational for understanding molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Pentyl-1H-indol-5-amine, DFT would be utilized to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This is achieved by calculating the total energy of the molecule at various atomic arrangements and identifying the configuration with the minimum energy. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVDZ) is crucial for the accuracy of these calculations.

A hypothetical data table for the optimized geometry of 1-Pentyl-1H-indol-5-amine would list the Cartesian coordinates of each atom or the bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters of 1-Pentyl-1H-indol-5-amine (DFT/B3LYP/6-31G)*

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | Value |

| C2-C3 | Value |

| C5-N(amine) | Value |

| **Bond Angles (°) ** | |

| C2-N1-C7a | Value |

| C4-C5-C6 | Value |

| **Dihedral Angles (°) ** | |

| C4-C5-C6-C7 | Value |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). For 1-Pentyl-1H-indol-5-amine, TD-DFT calculations would identify the wavelengths of light the molecule absorbs and the nature of the electronic transitions involved (e.g., π→π, n→π). This information is valuable for understanding the molecule's photophysical properties.

Table 2: Hypothetical Electronic Absorption Data for 1-Pentyl-1H-indol-5-amine (TD-DFT/B3LYP/6-31G)*

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| Value | Value | Value | HOMO -> LUMO |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. For 1-Pentyl-1H-indol-5-amine, FMO analysis would provide insights into its potential as an electron donor or acceptor.

Table 3: Hypothetical Frontier Molecular Orbital Energies of 1-Pentyl-1H-indol-5-amine

| Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| Energy Gap (eV) | Value |

Natural Bond Order (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a description of the localized bonds and lone pairs within a molecule, offering a chemically intuitive picture of the electronic structure. Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution on each atom. For 1-Pentyl-1H-indol-5-amine, NBO analysis would reveal the nature of the bonding (e.g., covalent, ionic character) and any significant delocalization of electrons, while NPA would indicate the partial positive or negative charges on each atom.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive, negative, and neutral potential. For 1-Pentyl-1H-indol-5-amine, the MEP surface would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, providing valuable information about its intermolecular interaction preferences.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). These simulations are crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

If 1-Pentyl-1H-indol-5-amine were to be investigated as a potential therapeutic agent, molecular docking studies would be performed to predict how it interacts with the active site of a target protein. The results would be presented in terms of a docking score (an estimation of binding affinity) and a detailed visualization of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Table 4: Hypothetical Molecular Docking Results for 1-Pentyl-1H-indol-5-amine with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | Value |

| Interacting Residues | e.g., TYR 23, LEU 45, SER 98 |

| Types of Interactions | e.g., Hydrogen bond with SER 98, Hydrophobic interaction with LEU 45 |

Lack of Specific Research Data for Computational Modeling of 1-Pentyl-1H-indol-5-amine

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data concerning the computational chemistry and theoretical modeling of the compound 1-Pentyl-1H-indol-5-amine . While the methodologies outlined in the query—such as active site analysis, pharmacophore modeling, and binding energy calculations—are standard and widely applied in drug discovery and molecular modeling, their specific application to 1-Pentyl-1H-indol-5-amine is not documented in the accessible research.

Computational studies, including molecular docking and pharmacophore analysis, have been conducted on a variety of other indole (B1671886) derivatives. For instance, research exists on synthetic cannabinoids that share the 1-pentyl-1H-indole core structure, as well as on more complex molecules incorporating an indol-5-yl moiety. These studies provide insight into how the general indole scaffold may interact with various biological targets.

However, without specific studies on 1-Pentyl-1H-indol-5-amine, it is not possible to provide scientifically accurate information for the requested sections:

Pharmacophore Modeling and Virtual Screening

In Silico Database Screening for Novel Analogs

In silico database screening represents a powerful computational strategy to identify novel analogs of 1-Pentyl-1H-indol-5-amine with potentially enhanced biological activities. This process involves using the known structure of the parent compound as a template to search large virtual libraries of chemical compounds. Techniques such as ligand-based and structure-based virtual screening are commonly employed.

In a typical workflow, the three-dimensional structure of 1-Pentyl-1H-indol-5-amine serves as the query. Ligand-based methods might involve searching for molecules with high structural similarity (e.g., using Tanimoto coefficients) or by generating a pharmacophore model. A pharmacophore model consists of the essential steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model is then used to filter databases, identifying compounds that match the key features of the 1-Pentyl-1H-indol-5-amine scaffold.

Structure-based screening, conversely, requires a known three-dimensional structure of a biological target (e.g., a receptor or enzyme). Molecular docking simulations are then performed to predict the binding affinity and pose of compounds from a database within the target's active site. This approach can identify structurally diverse molecules that are predicted to bind effectively to the same target as 1-Pentyl-1H-indol-5-amine. For indole derivatives, computational studies have successfully used such in silico methods to design and screen for new potential inhibitors of various enzymes. espublisher.com

The output of these screening campaigns is a ranked list of "hits"—compounds predicted to have favorable properties. These hits can then be prioritized for chemical synthesis and experimental validation, accelerating the discovery of novel and potent analogs.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 1-Pentyl-1H-indol-5-amine, MD simulations provide critical insights into its dynamic behavior, conformational preferences, and interactions with biological macromolecules.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. 1-Pentyl-1H-indol-5-amine, with its flexible pentyl chain, can adopt numerous conformations. MD simulations are used to explore this conformational landscape by simulating the molecule's movement in a solvent environment (typically water) over a period of nanoseconds to microseconds.

By analyzing the simulation trajectory, researchers can identify the most stable, low-energy conformations that the molecule is likely to adopt. This analysis involves clustering similar structures and calculating the population of each cluster. Understanding the preferred conformations is crucial, as it often corresponds to the bioactive conformation required for binding to a biological target. Theoretical conformational analysis using molecular dynamics has been applied to related peptide-like structures incorporating indole moieties to understand their structural behavior. ovid.com

When a ligand like 1-Pentyl-1H-indol-5-amine binds to a protein, it forms a dynamic complex. MD simulations are essential for evaluating the stability of this complex and characterizing the nature of the interactions. nih.gov Starting with a docked pose of the ligand in the protein's binding site, a simulation is run to observe how the complex behaves over time.

Several key metrics are used to analyze the stability of the protein-ligand complex:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable, low RMSD value suggests that the ligand remains securely bound in its initial pose. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues in the protein. Higher fluctuations in the binding site residues might indicate instability, while consistent interactions suggest a stable complex. researchgate.net

Radius of Gyration (Rg): Rg measures the compactness of the protein structure. A stable Rg value during the simulation indicates that the binding of the ligand does not cause significant unfolding or destabilization of the protein. researchgate.net

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored. Persistent hydrogen bonds are often critical for maintaining the stability of the complex and contributing to binding affinity. researchgate.net

These analyses provide a detailed picture of the dynamic interactions governing the binding of 1-Pentyl-1H-indol-5-amine to its target, which is invaluable for understanding its mechanism of action and for designing analogs with improved binding characteristics. nih.gov

Table 1: Illustrative MD Simulation Stability Metrics for a Hypothetical Protein-Ligand Complex This table presents example data to illustrate the typical output of an MD simulation analysis.

| Metric | Average Value | Interpretation |

|---|---|---|

| Protein Backbone RMSD | 0.25 nm | Indicates the protein structure remains stable throughout the simulation. |

| Ligand RMSD | 0.15 nm | Suggests the ligand is stably bound in the active site with minimal movement. |

| Radius of Gyration (Rg) | 1.8 nm | Shows the protein maintains its compact fold, with no significant unfolding. |

| Hydrogen Bonds (Ligand-Protein) | 3 | An average of three persistent hydrogen bonds, indicating strong interaction. |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 1-Pentyl-1H-indol-5-amine and its analogs, QSAR can be a powerful tool for predicting the activity of new compounds and guiding the design of more potent molecules.

The development of a QSAR model begins with a dataset of molecules with known biological activities. The process involves calculating molecular descriptors and using statistical methods to create a predictive model.

2D-QSAR: These models use descriptors derived from the 2D representation of molecules. mdpi.com Descriptors can include physicochemical properties (e.g., molecular weight, logP), electronic properties, and topological indices that describe molecular shape and branching. For indole derivatives, 2D-QSAR studies have been performed to predict inhibitory activity against various targets. espublisher.com Statistical methods like Multiple Linear Regression (MLR) are used to build an equation that correlates these descriptors with activity. nih.gov

3D-QSAR: These models require the 3D alignment of the molecules in the dataset. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the aligned molecules. nih.govresearchgate.net The variations in these fields are then correlated with biological activity. The resulting models produce contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For instance, a map might show that a bulky, electropositive group is favored in one region, while a small, electronegative group is preferred in another. Studies on related 5-(1H-indol-5-yl) structures have successfully used these techniques to guide the design of potent enzyme inhibitors. researchgate.netjyoungpharm.org

The predictive power of any QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in model development. mdpi.com

Table 2: Statistical Validation Parameters for Hypothetical QSAR Models This table shows typical statistical metrics used to assess the quality and predictive ability of QSAR models.

| Parameter | Description | Acceptable Value | 2D-QSAR Model (Example) | 3D-QSAR Model (Example) |

|---|---|---|---|---|

| r² | Coefficient of determination (goodness of fit for training set). | > 0.6 | 0.85 | 0.91 |

| q² | Cross-validated r² (internal predictive ability). | > 0.5 | 0.72 | 0.68 |

| r²_pred | Predictive r² for the external test set. | > 0.6 | 0.81 | 0.88 |

Once a robust QSAR model is developed, its primary use is to predict the biological activity of novel, yet-to-be-synthesized analogs of 1-Pentyl-1H-indol-5-amine. By calculating the same set of descriptors for a designed compound, its activity can be estimated using the QSAR equation. This allows chemists to prioritize the synthesis of compounds with the highest predicted potency.

Beyond the integrated QSAR models, individual structural and quantum chemical descriptors calculated via methods like Density Functional Theory (DFT) can also offer predictive insights. nih.gov These descriptors provide information about the electronic properties and reactivity of a molecule.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons and has been used to predict biological activity. nih.gov

By analyzing these fundamental descriptors for 1-Pentyl-1H-indol-5-amine and its derivatives, researchers can make qualitative predictions about their reactivity and potential biological interactions, complementing the quantitative predictions from fully developed QSAR models. nih.gov

Metabolic Pathway Delineation of 1 Pentyl 1h Indol 5 Amine in Vitro and in Silico

In Silico Metabolism Prediction and Metabolite Identification

In silico, or computational, methods are invaluable tools in modern drug discovery and toxicology for predicting the metabolic fate of new chemical entities. news-medical.net These approaches can forecast potential metabolic pathways, identify likely metabolites, and pinpoint metabolic liabilities in a molecule's structure before extensive laboratory work is undertaken. nih.gov

Predictive software programs like MetaSite are widely used to identify the most probable sites of metabolism (SOMs) on a drug candidate. researchgate.net MetaSite functions by combining information about the reactivity of different parts of the molecule with a simulation of how the molecule docks into the active sites of various metabolic enzymes, particularly cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. nih.gov The software generates a visual representation of the molecule, highlighting the atoms most likely to be metabolized. researchgate.net

For 1-Pentyl-1H-indol-5-amine, an in silico tool such as MetaSite would likely predict the following:

High probability of hydroxylation at various positions on the N-pentyl chain, particularly the terminal (ω) and sub-terminal (ω-1) carbons, which are common sites of CYP-mediated oxidation.

Potential for hydroxylation on the indole (B1671886) ring, creating phenolic metabolites.

The software would also consider the influence of the amine group on the reactivity of the aromatic ring.

By identifying the likely products of Phase I metabolism, these programs provide a crucial foundation for predicting the subsequent Phase II conjugation reactions. The hydroxylated metabolites predicted by the software would be the primary substrates for the glucuronidation and sulfation pathways described above.

Computational metabolite profiling involves using software to generate a comprehensive list of potential metabolites based on known biotransformation rules. nih.gov This process goes beyond simply identifying the sites of metabolism and aims to construct a full profile of likely metabolic products.

The process typically involves:

Inputting the parent compound structure (1-Pentyl-1H-indol-5-amine) into the software.

Applying a library of metabolic transformations , including Phase I reactions (e.g., hydroxylation, N-dealkylation) and Phase II reactions (e.g., glucuronidation, sulfation) to the parent structure and its successive metabolites.

Generating a list of potential metabolites with their corresponding chemical structures and molecular weights.

This computational profile serves as a guide for experimental studies. When analyzing samples from in vitro incubations (e.g., with liver microsomes or hepatocytes), researchers can use this list to perform targeted searches for the predicted metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). This approach streamlines the process of metabolite identification and structural elucidation.

Comparison of Metabolic Profiles Across Different In Vitro Models

To study drug metabolism experimentally, several in vitro models are commonly used, each offering distinct advantages and limitations. The choice of model can significantly influence the observed metabolic profile. Comparing results across different systems provides a more complete understanding of a compound's biotransformation.

Key in vitro models for studying the metabolism of 1-Pentyl-1H-indol-5-amine would include:

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from liver cells. HLMs are rich in Phase I enzymes, particularly CYPs, and are also used to study the activity of UGTs. They are a standard tool for investigating oxidative metabolism and glucuronidation. diva-portal.org However, they lack the soluble enzymes required for sulfation (SULTs) and other conjugation pathways. Studies on synthetic cannabinoids like AB-PINACA have utilized HLMs to identify Phase I metabolites. nih.gov

Human Hepatocytes (HHep): These are intact, viable liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes in a more physiologically relevant environment. nih.gov Incubations with hepatocytes can reveal a more complete metabolic profile, including products of both oxidation and subsequent conjugation reactions like sulfation and glucuronidation. diva-portal.orgsemanticscholar.org Comparing HLM and hepatocyte results can thus differentiate between Phase I products and the subsequent conjugated metabolites.

Liver S9 Fraction: This is a subcellular fraction that contains both microsomes and the cytosol. It is a more complete system than microsomes as it contains both CYP enzymes and the cytosolic SULTs. This model is therefore capable of producing both Phase I metabolites and their sulfated conjugates.

Studies comparing these models for related compounds have shown that hepatocytes generally produce a wider range of metabolites, including Phase II conjugates that are not observed in microsome-only incubations. diva-portal.orgnih.gov For example, in the study of AB-PINACA, hepatocytes were used to identify glucuronidated metabolites in addition to the oxidative metabolites seen in microsomes. nih.govnih.gov Therefore, a comprehensive in vitro assessment of 1-Pentyl-1H-indol-5-amine would necessitate the use of multiple systems to fully delineate its complex metabolic pathways.

Table 2: Comparison of Common In Vitro Models for Metabolism Studies

| In Vitro Model | Key Enzymes Present | Metabolic Pathways Studied | Advantages | Limitations |

|---|---|---|---|---|

| Human Liver Microsomes (HLM) | Cytochrome P450s (CYPs), UGTs, FMOs | Phase I (Oxidation, Reduction), Glucuronidation | Cost-effective, high-throughput, well-characterized for CYP phenotyping. | Lacks cytosolic enzymes (e.g., SULTs, GSTs), no active transport. |

| Human Liver S9 Fraction | CYPs, UGTs, FMOs, SULTs, GSTs, ADH, AO | Phase I & Phase II (Glucuronidation, Sulfation, etc.) | Contains both microsomal and cytosolic enzymes, more comprehensive than microsomes. | Co-factor supplementation is required, less physiologically intact than cells. |

| Cryopreserved Human Hepatocytes (HHep) | Full complement of hepatic enzymes and co-factors | All Phase I and Phase II pathways, transporter activity | Most physiologically relevant model, integrated metabolism and transport. | Higher cost, lower throughput, limited viability, donor variability. |

Human Liver Microsomes (HLM) vs. Pooled Human Hepatocytes

There are no available studies that compare the metabolic profile of 1-Pentyl-1H-indol-5-amine in human liver microsomes versus pooled human hepatocytes. HLM are subcellular fractions containing phase I metabolizing enzymes, primarily CYPs, while hepatocytes are intact liver cells that contain both phase I and phase II enzymes, as well as transport proteins. A comparative study would be essential to understand the full metabolic pathway, including both oxidative and conjugative metabolism, but such research has not been published for this specific compound.

Role of Specific Cytochrome P450 Isoforms

The specific cytochrome P450 isoforms involved in the metabolism of 1-Pentyl-1H-indol-5-amine have not been identified in the scientific literature. For many structurally related indole compounds, CYP enzymes such as CYP3A4, CYP2C9, and CYP1A2 are major contributors to their metabolism. However, without specific studies on 1-Pentyl-1H-indol-5-amine, any discussion of the roles of these enzymes would be speculative.

Fungal Models (e.g., Cunninghamella elegans) for Metabolite Generation

The fungus Cunninghamella elegans is a well-established microbial model for predicting mammalian drug metabolism due to its expression of functional CYP enzymes. While this model has been successfully used to generate metabolites for numerous compounds, there are no published reports of its application to study the biotransformation of 1-Pentyl-1H-indol-5-amine.

Elucidation of Metabolic Stability and Clearance Rates In Vitro

Information regarding the metabolic stability and in vitro clearance rates of 1-Pentyl-1H-indol-5-amine is not available. Metabolic stability assays are crucial in early drug discovery to predict a compound's persistence in the body. These studies typically determine parameters such as the half-life (t½) and intrinsic clearance (CLint) in systems like HLM or hepatocytes. The absence of such data for 1-Pentyl-1H-indol-5-amine means its pharmacokinetic profile remains unknown.

Structure Activity Relationship Sar Studies of 1 Pentyl 1h Indol 5 Amine Analogs

Impact of N1-Pentyl Chain Modifications

The substituent at the N1 position of the indole (B1671886) ring is known to significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, primarily by affecting its interaction with biological targets.

The length of the N1-alkyl chain is a critical determinant of biological activity in many classes of indole derivatives. Studies on cannabimimetic aminoalkylindoles have demonstrated that high-affinity binding to cannabinoid receptors (CB1 and CB2) necessitates a minimum alkyl chain length of three carbons. researchgate.net Optimal binding for this class of compounds is achieved with a five-carbon side chain, such as the pentyl group found in 1-pentyl-1H-indol-5-amine. researchgate.net This suggests that the N1-pentyl group is ideally sized to occupy a specific hydrophobic pocket within the receptor.

Further increasing the chain length beyond six carbons, for instance to a heptyl group, results in a significant reduction in binding affinity at both CB1 and CB2 receptors. researchgate.net This sharp decline in activity indicates a steric clash or an unfavorable conformational change induced by the longer chain. Information regarding the effects of branching on the N1-pentyl chain is not extensively documented for the 5-aminoindole (B14826) scaffold. However, based on general medicinal chemistry principles, introducing branching would increase steric bulk, which could either enhance binding by providing a better fit in a specific pocket or decrease activity by preventing optimal ligand-receptor alignment.

| N1-Alkyl Chain Length | Relative Binding Affinity | Reference |

|---|---|---|

| 1-2 Carbons | Low | researchgate.net |

| 3-4 Carbons | High | researchgate.net |

| 5 Carbons (Pentyl) | Optimal | researchgate.net |

| 6 Carbons | High | researchgate.net |

| 7+ Carbons | Dramatically Decreased | researchgate.net |

Role of the C5-Amine Functional Group

The primary amine at the C5 position of the indole ring is a key functional group that can act as a hydrogen bond donor and a site for further chemical modification.

The C5-amine serves as a versatile synthetic handle for creating a wide array of derivatives. Transformation of the amine into amides, sulfonamides, or ureas can profoundly alter the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.

Studies on related indole scaffolds have shown that such derivatization can lead to potent and selective inhibitors of various enzymes. For instance, a series of indole-based benzenesulfonamides was synthesized from 1H-indol-5-amine, demonstrating that the C5 position is amenable to coupling with sulfonyl chlorides. These resulting C5-sulfonamidoindoles were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, with several compounds showing potent and selective activity against hCA II. This highlights how converting the C5-amine to a sulfonamide can direct the molecule's activity towards a specific enzyme family.